D-Norleucine methyl ester hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (2R)-2-aminohexanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-3-4-5-6(8)7(9)10-2;/h6H,3-5,8H2,1-2H3;1H/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMMOVZRXLNVNBI-FYZOBXCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H](C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80724070 | |

| Record name | Methyl D-norleucinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80724070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60687-33-4 | |

| Record name | Methyl D-norleucinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80724070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of D-Norleucine Methyl Ester Hydrochloride

Introduction

D-Norleucine methyl ester hydrochloride is a chiral, non-proteinogenic amino acid derivative of significant interest to researchers in peptide synthesis, drug development, and protein engineering. As an isomer of leucine and isoleucine, its linear side chain offers unique steric and hydrophobic properties. The esterification of the carboxylic acid to a methyl ester and the formation of the hydrochloride salt of the alpha-amino group are critical modifications that enhance its solubility in various solvents and improve its stability, making it a versatile building block for complex molecular architectures.[1][2] This guide provides an in-depth analysis of the core physicochemical properties of this compound, offering both established data and field-proven insights for its effective application in research and development.

Chemical Identity and Molecular Structure

This compound is the methyl ester of D-2-aminohexanoic acid, presented as its hydrochloride salt. The presence of the chiral center at the alpha-carbon dictates its D-configuration, which is crucial for its role in designing peptides with modified enzymatic stability.

-

IUPAC Name: methyl (2R)-2-aminohexanoate hydrochloride

-

Synonyms: H-D-Nle-OMe·HCl, D-Nle-OMe·HCl[1]

-

Chemical Formula: C₇H₁₅NO₂·HCl[1]

-

Molecular Weight: 181.66 g/mol [1]

-

CAS Number: 60687-33-4[1]

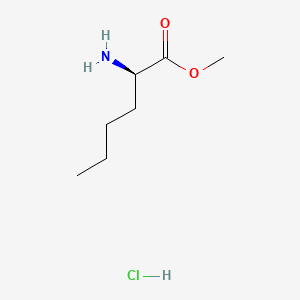

The molecular structure, characterized by a linear four-carbon side chain, a methyl ester group, and a protonated amine, is depicted below:

Figure 1: Chemical Structure of this compound

A 2D representation of the molecular structure of this compound.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound, compiled from reliable chemical supplier data and scientific literature.

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 138 - 140 °C | [1] |

| Optical Rotation | [α]²⁰D = -26 ± 2° (c=1 in MeOH) | [1] |

| Purity (HPLC) | ≥ 99% | [1] |

| Storage Conditions | 0 - 8 °C, sealed in a dry environment | [1][3] |

Solubility Profile

The hydrochloride salt form of D-Norleucine methyl ester significantly enhances its solubility in aqueous and polar organic solvents compared to its free base form. This property is a direct consequence of the ionic character imparted by the protonated amine.

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility | Rationale |

| Water | Soluble | The ionic nature of the hydrochloride salt and the polar amino and ester groups facilitate dissolution in water. |

| Methanol | Soluble | As a polar protic solvent, methanol readily solvates the ionic and polar functional groups of the molecule. |

| Ethanol | Soluble | Similar to methanol, ethanol is a polar protic solvent that can effectively dissolve the compound. |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a highly polar aprotic solvent capable of dissolving a wide range of polar compounds. |

| Dichloromethane (DCM) | Sparingly Soluble | The polarity of DCM is insufficient to effectively solvate the ionic hydrochloride salt. |

| Diethyl Ether | Insoluble | As a non-polar solvent, diethyl ether is a poor solvent for ionic and highly polar compounds. |

| Hexanes | Insoluble | The non-polar nature of hexanes makes it unsuitable for dissolving polar, ionic species. |

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation and purity assessment of organic molecules. While specific spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the known spectra of related compounds, such as DL-Norleucine.[4]

Expected ¹H NMR Spectral Data (in D₂O):

-

δ ~3.8 ppm (s, 3H): Methyl protons of the ester group (-OCH₃).

-

δ ~3.7 ppm (t, 1H): Alpha-proton (-CH).

-

δ ~1.8-2.0 ppm (m, 2H): Beta-protons (-CH₂).

-

δ ~1.3-1.5 ppm (m, 4H): Gamma and delta-protons (-CH₂-CH₂-).

-

δ ~0.9 ppm (t, 3H): Terminal methyl protons of the side chain (-CH₃).

Expected ¹³C NMR Spectral Data (in D₂O):

-

δ ~175 ppm: Carbonyl carbon of the ester group (C=O).

-

δ ~55 ppm: Alpha-carbon (-CH).

-

δ ~53 ppm: Methyl carbon of the ester group (-OCH₃).

-

δ ~33 ppm: Beta-carbon (-CH₂).

-

δ ~27 ppm: Gamma-carbon (-CH₂).

-

δ ~22 ppm: Delta-carbon (-CH₂).

-

δ ~13 ppm: Terminal methyl carbon of the side chain (-CH₃).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides valuable information about the functional groups present in a molecule. The spectrum of this compound is expected to exhibit characteristic absorption bands.

Expected FT-IR Absorption Bands (KBr pellet):

-

~2900-3100 cm⁻¹: N-H stretching of the ammonium group (-NH₃⁺).

-

~2800-3000 cm⁻¹: C-H stretching of the alkyl groups.

-

~1740 cm⁻¹: C=O stretching of the ester group.[5]

-

~1500-1600 cm⁻¹: N-H bending of the ammonium group.

-

~1100-1300 cm⁻¹: C-O stretching of the ester group.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule. For this compound, electrospray ionization (ESI) in positive ion mode is a suitable technique.

-

Expected Molecular Ion (M+H)⁺: m/z 146.12 (corresponding to the free amine, C₇H₁₆NO₂⁺).

-

Common Fragments: Loss of the methoxy group (-OCH₃) leading to a fragment at m/z 114, and subsequent fragmentation of the alkyl side chain.

Experimental Protocols

Melting Point Determination

Objective: To determine the melting range of this compound as an indicator of purity.

Methodology:

-

Ensure the sample is completely dry and finely powdered.[6]

-

Load a small amount of the sample into a capillary tube to a height of 2-3 mm.[7]

-

Place the capillary tube into a calibrated melting point apparatus.[6]

-

Heat the sample at a moderate rate until the temperature is approximately 15-20°C below the expected melting point (138°C).[7]

-

Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.[7]

-

Record the temperature at which the first droplet of liquid appears (onset of melting).

-

Record the temperature at which the entire sample has completely liquefied (completion of melting).

-

The melting range is reported as the interval between these two temperatures.

Workflow for melting point determination.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound using reversed-phase HPLC.

Methodology:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

-

Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for linearity assessment.

-

Sample Solution Preparation: Prepare a sample solution of the material to be tested at a similar concentration to the standard.

-

HPLC System Parameters:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detector: UV at 210 nm.

-

Column Temperature: 30 °C.

-

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Data Processing: Determine the retention time of the main peak. Calculate the purity of the sample by the area percentage method, assuming all components have a similar response factor at 210 nm.

Workflow for HPLC purity analysis.

Safety, Handling, and Storage

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.

For long-term stability, the compound should be stored in a tightly sealed container in a refrigerator at 0-8°C.[1] As with many hydrochloride salts of amino acid esters, it may be hygroscopic, and exposure to moisture should be minimized.

Conclusion

This compound is a valuable synthetic building block with well-defined physicochemical properties that make it suitable for a range of applications in chemical and biological research. Its enhanced solubility and stability, conferred by the methyl ester and hydrochloride moieties, are key advantages. This guide has provided a comprehensive overview of its properties and standardized protocols for its characterization, serving as a valuable resource for researchers and drug development professionals.

References

-

PubChem. Norleucine, (+-)-. National Center for Biotechnology Information. [Link]

-

Aapptec Peptides. Fmoc-D-Nle-OH. [Link]

-

Agilent. Analysis of Amino Acids by HPLC. [Link]

-

SpectraBase. L-leucine methyl ester hydrochloride. [Link]

-

Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. [Link]

-

University of Alberta. Melting point determination. [Link]

-

ResearchGate. Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. [Link]

-

Atmospheric Chemistry and Physics. Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxidation lev. [Link]

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

Nature Communications. Estimating aqueous solubility and hygroscopicity of amino acid particles with COSMOtherm. [Link]

-

Journal of Chromatography B. Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. [Link]

-

Westlab Canada. Measuring the Melting Point. [Link]

-

ResearchGate. Experimental crystal structures of dl-norleucine. (a) α-Norleucine with.... [Link]

-

Journal of Chemical and Pharmaceutical Research. Determination of amino acid without derivatization by using HPLC - HILIC column. [Link]

-

PubMed. FT-IR spectroscopy, a reliable method for routine analysis of the degree of methylesterification of pectin in different fruit- and vegetable-based matrices. [Link]

-

Journal of Medicinal Chemistry. Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

PubChem. L-Norvaline, methyl ester. National Center for Biotechnology Information. [Link]

-

USP. <741> MELTING RANGE OR TEMPERATURE. [Link]

-

RSC Publishing. Optimization of physicochemical properties of theophylline by forming cocrystals with amino acids. [Link]

-

Baqai Journal of Health Sciences. analysis of amino acids by high performance liquid chromatography. [Link]

-

Spectrometrics. Infrared Analysis of Fa y Acid Methyl Esters by Direct Deposi on after Gas Chromatography. [Link]

-

Nature. Estimating aqueous solubility and hygroscopicity of amino acid particles with COSMOtherm. [Link]

-

PubChem. Norleucine, D-(-)-. National Center for Biotechnology Information. [Link]

-

MDPI. A Convenient Synthesis of Amino Acid Methyl Esters. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001645). [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 60687-33-4 [chemicalbook.com]

- 4. DL-Norleucine(616-06-8) 1H NMR spectrum [chemicalbook.com]

- 5. FT-IR spectroscopy, a reliable method for routine analysis of the degree of methylesterification of pectin in different fruit- and vegetable-based matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. westlab.com [westlab.com]

- 7. chem.libretexts.org [chem.libretexts.org]

D-Norleucine methyl ester hydrochloride CAS number and molecular weight.

An In-Depth Technical Guide to D-Norleucine Methyl Ester Hydrochloride for Advanced Research and Pharmaceutical Development

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a crucial amino acid derivative for professionals in biochemical research and pharmaceutical development. We will move beyond basic data to discuss its strategic applications, the rationale behind its use in complex experimental designs, and detailed protocols for its synthesis and handling.

Strategic Overview: The Role of this compound in Modern Science

This compound (D-Nle-OMe·HCl) is a synthetic derivative of D-norleucine, a non-proteinogenic amino acid. Its significance lies in its unique structural properties that researchers leverage to advance peptide synthesis, drug design, and protein engineering. Unlike its canonical isomer, leucine, norleucine possesses a linear, unbranched four-carbon side chain, making it a valuable tool for probing and modifying biological systems.

The presence of the methyl ester group enhances the compound's solubility and stability in various solvents, while the hydrochloride salt form improves its handling characteristics as a solid reagent.[1][2] These features make it an ideal building block in synthetic workflows, particularly in solid-phase peptide synthesis (SPPS) and medicinal chemistry applications.[1][3] Its primary utility stems from its function as an isostere for methionine; the linear side chain of norleucine closely mimics the size and hydrophobicity of methionine's side chain but lacks the easily oxidizable sulfur atom.[4] This substitution allows for the creation of more stable peptides and proteins for therapeutic and research purposes without sacrificing critical conformational attributes.

Physicochemical and Structural Data

A precise understanding of a compound's properties is fundamental to its effective application. The key quantitative data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 60687-33-4 | [1][5][6][7][8] |

| Molecular Formula | C₇H₁₅NO₂·HCl | [1][5][6] |

| Molecular Weight | 181.7 g/mol | [1][5][6] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 138 - 140 °C | [1] |

| Purity | ≥ 99% (HPLC) | [1][2] |

| Optical Rotation | [α]20/D = -26 ± 2° (c=1 in MeOH) | [1] |

| Storage | 0 - 8 °C, dry environment | [1][3] |

Core Applications and Methodologies

Strategic Use in Peptide Synthesis

This compound serves as a valuable building block for incorporating the non-canonical D-norleucine residue into peptide sequences.[1] This is critical for several advanced research objectives:

-

Enhancing Metabolic Stability: Peptides containing D-amino acids are resistant to degradation by endogenous proteases, which primarily recognize L-amino acids. Incorporating D-norleucine can significantly extend the in-vivo half-life of peptide-based drug candidates.

-

Probing Structure-Activity Relationships (SAR): By systematically replacing natural amino acids like methionine or leucine with D-norleucine, researchers can investigate the importance of side-chain structure and stereochemistry for biological activity and receptor binding.[4]

-

Inducing Specific Secondary Structures: The unique steric constraints of a D-amino acid can be used to promote the formation of specific turns or helical structures within a peptide, enabling the design of molecules with precise three-dimensional conformations.

Application in Drug Design and Development

The compound plays a crucial role in medicinal chemistry, particularly in the optimization of lead compounds.[1] The methyl esterification of the carboxylic acid group is a common strategy to temporarily protect this functional group during synthesis or to modulate the physicochemical properties of a final drug molecule.[9]

A key example of its utility is in the study of neurodegenerative diseases. Methionine residues in amyloid-β peptides have been implicated in oxidative stress-related neurotoxicity in Alzheimer's disease. Replacing this methionine with norleucine, which lacks a sulfur atom, has been shown to negate these neurotoxic effects, providing a critical insight for the development of novel therapeutics.[4]

Protein Engineering and Biochemical Studies

In protein engineering, this compound is used to create proteins with novel properties.[1] Its ability to mimic natural amino acids allows for detailed investigations into protein folding, stability, and intermolecular interactions.[1] By introducing this unnatural amino acid, scientists can assess the functional role of specific residues and engineer proteins with enhanced stability or modified catalytic activity.

Synthesis Protocol: Esterification of D-Norleucine

The synthesis of this compound is most conveniently achieved through the esterification of the parent amino acid, D-Norleucine, using methanol in the presence of trimethylchlorosilane (TMSCl).[10][11] This method is favored for its mild reaction conditions, operational simplicity, and good-to-excellent yields compared to older methods involving thionyl chloride or bubbling HCl gas through methanol.[10][11]

Causality of Reagent Choice:

-

D-Norleucine: The starting chiral amino acid.

-

Methanol (MeOH): Serves as both the solvent and the reactant that provides the methyl group for the ester.

-

Trimethylchlorosilane (TMSCl): The key reagent. It reacts with methanol in situ to generate anhydrous HCl. This is crucial because the presence of water would lead to competing hydrolysis of the ester product. The generated HCl acts as a catalyst for the Fischer esterification reaction. This in-situ generation is safer and more convenient than handling gaseous HCl.[11]

Detailed Step-by-Step Methodology

-

Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer, add D-Norleucine (1.0 equivalent).

-

Reagent Addition: Under a fume hood, slowly add freshly distilled trimethylchlorosilane (2.0 equivalents) to the flask while stirring.

-

Solvent Addition: Carefully add anhydrous methanol (approx. 10 volumes, e.g., 100 mL for 0.1 mol of amino acid). The mixture may be a solution or a suspension.

-

Reaction: Stir the resulting mixture at room temperature.

-

Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting amino acid spot is no longer visible. Reaction times are typically 12-24 hours.[10]

-

Workup: Once the reaction is complete, concentrate the reaction mixture using a rotary evaporator. The vacuum will remove excess methanol, TMSCl, and HCl.

-

Isolation: The resulting solid or semi-solid is the crude this compound. It can be further purified by recrystallization if necessary, though this method often yields a product of high purity directly.[10]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Safety, Handling, and Storage

Proper handling and storage are critical to maintain the integrity of the reagent and ensure laboratory safety.

-

Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12] Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[13] Avoid contact with skin and eyes.[12]

-

First Aid:

-

Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is between 0 °C and 8 °C.[1][3] This prevents degradation from moisture and heat, ensuring the compound's stability and purity over time.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool that empowers researchers to push the boundaries of peptide chemistry and drug discovery. Its unique properties as a stable, non-canonical amino acid building block allow for the rational design of novel peptides and proteins with enhanced therapeutic potential. A thorough understanding of its properties, applications, and synthesis, as detailed in this guide, is essential for leveraging its full potential in the laboratory.

References

-

This compound. Chem-Impex. [Link]

-

DL-Norleucine methyl ester hydrochloride. Chem-Impex. [Link]

-

This compound. MySkinRecipes. [Link]

-

A Convenient Synthesis of Amino Acid Methyl Esters. National Institutes of Health (NIH). [Link]

-

Norleucine, D-(-)- | C6H13NO2 | CID 456468. PubChem, National Institutes of Health. [Link]

- Method for synthesizing L-2-methyl norleucine.

-

What is the alternate process for preparing ester hydrochloride? ResearchGate. [Link]

-

Leucine methyl ester hydrochloride | C7H16ClNO2 | CID 2723695. PubChem, National Institutes of Health. [Link]

-

[Application of methyl in drug design]. PubMed, National Institutes of Health. [Link]

-

Norleucine. Wikipedia. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound [myskinrecipes.com]

- 4. Norleucine - Wikipedia [en.wikipedia.org]

- 5. scbt.com [scbt.com]

- 6. scbt.com [scbt.com]

- 7. This compound | 60687-33-4 [chemicalbook.com]

- 8. This compound - Safety Data Sheet [chemicalbook.com]

- 9. [Application of methyl in drug design] [pubmed.ncbi.nlm.nih.gov]

- 10. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pccarx.com [pccarx.com]

- 13. fishersci.com [fishersci.com]

Navigating the Solvent Landscape: An In-depth Technical Guide to the Solubility of D-Norleucine Methyl Ester Hydrochloride

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility Characteristics of a Key Peptide Building Block.

In the intricate world of peptide synthesis and drug development, understanding the solubility of foundational molecules is paramount to success. This technical guide, authored from the perspective of a Senior Application Scientist, provides an in-depth exploration of the solubility of D-Norleucine methyl ester hydrochloride in a variety of organic solvents. This document moves beyond a simple recitation of data, offering insights into the physicochemical principles that govern its solubility and providing actionable protocols for its practical application in the laboratory.

Introduction: The Critical Role of Solubility in the Application of this compound

This compound is a crucial non-proteinogenic amino acid analogue used extensively in the synthesis of novel peptides and peptidomimetics.[1] Its incorporation into peptide chains can enhance metabolic stability and modulate biological activity. The hydrochloride salt form is favored for its increased stability and ease of handling compared to the free base.[2] However, the success of any synthetic protocol hinges on the ability to achieve a homogeneous reaction mixture, making a thorough understanding of its solubility in various organic solvents a critical first step in experimental design. This guide will serve as a comprehensive resource for researchers, enabling them to make informed decisions on solvent selection, ultimately saving time and resources.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its physical and chemical properties. A summary of the key physicochemical parameters for this compound is presented below.

| Property | Value | Source |

| Chemical Formula | C₇H₁₅NO₂·HCl | Chem-Impex[1] |

| Molecular Weight | 181.66 g/mol | Sigma-Aldrich[3] |

| Appearance | White to off-white powder | Chem-Impex |

| Melting Point | 138-140 °C | Chem-Impex[1] |

| Optical Rotation | [α]²⁰/D = -26±2°, c=1 in Methanol | Chem-Impex[1] |

The presence of a hydrophilic hydrochloride salt and a moderately nonpolar hexyl side chain gives this compound an amphiphilic character, which dictates its solubility behavior across different solvent classes.

Understanding the Solubility Profile: A Solvent-by-Solvent Analysis

While precise quantitative solubility data for this compound is not extensively published, a qualitative and estimated solubility profile can be constructed based on the general principles of "like dissolves like," and by drawing comparisons with structurally similar amino acid ester hydrochlorides.[2][4]

Solvent Classification and Interaction Potential

Caption: Step-by-step workflow for the shake-flask solubility determination method.

Step-by-Step Methodology:

-

Preparation: Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Add a precise volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the solid to settle. To separate the saturated supernatant from the excess solid, either centrifuge the vials at a high speed or filter the suspension through a syringe filter (ensure the filter material is compatible with the solvent and does not adsorb the solute).

-

Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of your analytical method. Analyze the concentration of this compound using a validated analytical technique such as:

-

High-Performance Liquid Chromatography (HPLC): Offers high specificity and sensitivity.

-

UV-Vis Spectroscopy: A simpler method if the compound has a suitable chromophore and there are no interfering substances.

-

Gravimetric Analysis: Involves evaporating the solvent from a known volume of the supernatant and weighing the remaining solid. This is suitable for non-volatile solutes and solvents.

-

-

Calculation: Calculate the solubility in the desired units (e.g., mg/mL, mol/L) based on the measured concentration and the dilution factor.

Conclusion and Future Perspectives

This technical guide provides a foundational understanding of the solubility of this compound in a range of common organic solvents. While a comprehensive set of quantitative data is not yet available in the public domain, the principles and estimations outlined herein offer a robust starting point for researchers. The provided experimental protocol empowers scientists to determine precise solubility values tailored to their specific needs. As the use of non-proteinogenic amino acids continues to expand in the fields of drug discovery and materials science, a collective effort to generate and publish such fundamental data will be invaluable to the scientific community.

References

- Dey, B. P., & Lahiri, S. C. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 25A, 136-140.

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. [Link]

-

Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 178, 607-615. [Link]

-

Needham, T. E., Jr. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]

- Apelblat, A., & Manzurola, E. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures.

-

Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]

Sources

The Strategic Incorporation of D-Norleucine in Peptide Therapeutics: A Technical Guide for Drug Development Professionals

In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics, prized for their high potency and specificity. However, native peptides often suffer from significant limitations, including susceptibility to proteolytic degradation, which curtails their in vivo half-life and bioavailability. A powerful strategy to overcome these hurdles is the incorporation of unnatural amino acids. This guide provides an in-depth exploration of the biological significance and practical application of incorporating D-norleucine, a non-proteinogenic amino acid, into peptide scaffolds. We will delve into the mechanistic underpinnings of its utility, provide field-proven experimental protocols, and present a framework for its rational inclusion in therapeutic peptide design.

The Rationale for Unnatural Amino Acids: Beyond the Canonical Twenty

The 20 proteinogenic L-amino acids form the fundamental building blocks of life. However, their inherent nature also presents challenges for therapeutic development. Proteases, the enzymes responsible for peptide breakdown, are stereospecific for L-amino acids. By venturing beyond this canonical set, medicinal chemists can engineer peptides with enhanced pharmacological properties. The inclusion of unnatural amino acids, such as D-enantiomers, can profoundly alter a peptide's structure, stability, and biological function.

D-Norleucine: A Unique Building Block for Enhanced Peptide Performance

D-norleucine, the D-enantiomer of 2-aminohexanoic acid, is an isomer of leucine and isoleucine. Its linear, unbranched four-carbon side chain and D-configuration bestow several key advantages when incorporated into a peptide sequence.

Greatly Enhanced Proteolytic Stability

The primary and most significant advantage of incorporating D-norleucine is the profound increase in resistance to enzymatic degradation. Proteases in the body are chiral and are evolved to recognize and cleave peptide bonds flanked by L-amino acids. The presence of a D-amino acid at a potential cleavage site acts as a steric and stereochemical block, rendering the peptide bond resistant to hydrolysis. This increased stability directly translates to a longer in-vivo half-life, a critical factor for reducing dosing frequency and improving patient compliance.

Modulation of Peptide Conformation and Receptor Interaction

The D-configuration of norleucine can induce specific secondary structures in the peptide backbone, such as turns or altered helical propensities, which can be pivotal for receptor binding and biological activity. While L-amino acids generally favor right-handed α-helices, the introduction of a D-amino acid can disrupt or even promote different conformational states. This conformational constraint can lock the peptide into a bioactive conformation, potentially leading to higher receptor affinity and selectivity. The increased hydrophobicity conferred by the norleucine side chain can also be crucial for interactions with biological membranes, a key aspect for antimicrobial peptides.

Improved Bioavailability

By resisting enzymatic degradation in the gastrointestinal tract and bloodstream, peptides incorporating D-norleucine may exhibit improved oral and systemic bioavailability. This enhanced stability allows a greater fraction of the administered peptide to reach its target site of action.

Experimental Workflows for D-Norleucine Peptide Development

The successful development of a D-norleucine-containing peptide therapeutic requires a systematic approach encompassing synthesis, characterization, and functional evaluation.

Synthesis of D-Norleucine-Containing Peptides

Solid-Phase Peptide Synthesis (SPPS) is the standard method for producing these modified peptides. The use of a Boc-protected D-norleucine (Boc-D-norleucine) is a common strategy.

Spectroscopic Analysis of D-Norleucine Methyl Ester Hydrochloride: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of D-Norleucine methyl ester hydrochloride, a key intermediate in peptide synthesis and pharmaceutical development. A detailed analysis of expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is presented, grounded in fundamental principles of spectroscopic interpretation and established methodologies for amino acid derivatives. This document is intended to serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry, organic synthesis, and drug development by establishing a validated framework for the structural confirmation and purity assessment of this compound. While a complete experimental dataset for this compound specifically was not found in publicly available databases at the time of this writing, this guide constructs a robust, theoretically-backed projection of the expected spectral data based on analogous compounds and established principles.

Introduction

This compound (C₇H₁₅NO₂·HCl) is an important chiral building block used in the synthesis of peptides and other complex organic molecules. Its structural integrity and purity are paramount for its successful application in research and development, particularly in the pharmaceutical industry where it can be incorporated into novel therapeutic agents. Spectroscopic techniques, including NMR, IR, and MS, are indispensable tools for the unambiguous structural elucidation and quality control of such compounds.

This guide will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting the spectroscopic data for this compound. Each section will provide a detailed breakdown of the expected spectral features, explaining the rationale behind signal assignments and the influence of the molecule's structure on the resulting spectra.

Methodologies and Experimental Considerations

The acquisition of high-quality spectroscopic data is contingent on appropriate sample preparation and instrument parameters. The following section outlines best practices for the analysis of amino acid methyl ester hydrochlorides.

Sample Preparation and Synthesis

This compound is typically synthesized from D-Norleucine through esterification with methanol in the presence of an acid catalyst, such as thionyl chloride or gaseous hydrochloric acid. A common and convenient laboratory-scale synthesis involves the use of trimethylchlorosilane in methanol at room temperature, which generally affords the hydrochloride salt in good to excellent yields.

For spectroscopic analysis, the sample should be of high purity and free of residual solvents or reagents. For NMR analysis, the compound is typically dissolved in a deuterated solvent such as deuterium oxide (D₂O) or deuterated methanol (CD₃OD). For IR spectroscopy, the sample can be analyzed as a solid (e.g., using a KBr pellet or ATR) or as a mull. For mass spectrometry, the sample is typically introduced in a suitable volatile solvent.

Spectroscopic Instrumentation

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically acquired on a high-field spectrometer (e.g., 300-500 MHz for ¹H).

-

IR Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is the standard method, offering high resolution and sensitivity.

-

Mass Spectrometry: Electrospray ionization (ESI) is a common technique for amino acid derivatives, as it is a soft ionization method that typically keeps the molecule intact.

Expected Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment in the molecule. The hydrochloride form means the amine group will be protonated (-NH₃⁺), and the protons attached to it may be observable, though they can sometimes exchange with the solvent, leading to broad signals or their absence.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -CH₃ (C6) | ~0.9 | Triplet (t) | 3H | Terminal methyl group, split by the adjacent CH₂ group. |

| -CH₂- (C5) | ~1.3-1.4 | Multiplet (m) | 2H | Methylene group in the alkyl chain, split by adjacent CH₂ groups. |

| -CH₂- (C4) | ~1.3-1.4 | Multiplet (m) | 2H | Methylene group in the alkyl chain, split by adjacent CH₂ groups. |

| -CH₂- (C3) | ~1.8-1.9 | Multiplet (m) | 2H | Methylene group adjacent to the chiral center, expected to be slightly downfield. |

| -CH- (C2) | ~4.1 | Triplet (t) or Multiplet (m) | 1H | The α-proton is deshielded by the adjacent ester and ammonium groups. |

| -OCH₃ | ~3.8 | Singlet (s) | 3H | Methyl group of the ester, no adjacent protons to couple with. |

| -NH₃⁺ | Variable (broad) | Singlet (s, broad) | 3H | Protons on the nitrogen atom; chemical shift and appearance are solvent and concentration dependent. |

Causality Behind Predictions: The chemical shifts are predicted based on standard values for alkyl chains, with downfield shifts caused by the electron-withdrawing effects of the ester and protonated amino groups. The α-proton is the most deshielded of the aliphatic protons due to its proximity to both of these functional groups.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | ~170-175 | Carbonyl carbon of the ester group, significantly deshielded. |

| C2 | ~52-55 | The α-carbon, attached to the nitrogen and carbonyl group. |

| -OCH₃ | ~53-54 | Methyl carbon of the ester. |

| C3 | ~30-32 | Methylene carbon adjacent to the chiral center. |

| C4 | ~26-28 | Methylene carbon in the alkyl chain. |

| C5 | ~21-23 | Methylene carbon in the alkyl chain. |

| C6 | ~13-15 | Terminal methyl carbon. |

Expertise in Interpretation: The chemical shifts are estimated from data for similar amino acid esters. The carbonyl carbon is the most downfield signal. The α-carbon (C2) and the ester methyl carbon are also significantly downfield due to the influence of electronegative atoms. The aliphatic carbons of the side chain appear in the typical alkane region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the ester, the protonated amine, and the alkyl chain.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| N-H Stretch (-NH₃⁺) | 3200-2800 (broad) | Strong, broad | Stretching of the ammonium group. |

| C-H Stretch (alkyl) | 3000-2850 | Strong | Stretching of C-H bonds in the alkyl chain and methyl ester. |

| C=O Stretch (ester) | ~1740-1750 | Strong | Stretching of the carbonyl group in the ester. |

| N-H Bend (-NH₃⁺) | ~1600-1500 | Medium | Bending of the ammonium group. |

| C-O Stretch (ester) | ~1250-1150 | Strong | Stretching of the C-O single bond in the ester. |

Trustworthiness of Protocol: These predicted frequencies are based on well-established correlation tables for IR spectroscopy. The broadness of the N-H stretch is a hallmark of hydrogen bonding in the solid state. The strong C=O stretch is a key diagnostic peak for the presence of the ester functional group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which allows for the determination of the molecular weight and can aid in structural elucidation. For this compound, a soft ionization technique like ESI would be ideal.

The molecular weight of the free base (D-Norleucine methyl ester) is 145.20 g/mol . In the mass spectrometer, the compound will likely be observed as the protonated molecule, [M+H]⁺, where M is the free base.

Table 4: Predicted Key m/z Peaks in the Mass Spectrum of D-Norleucine Methyl Ester

| m/z | Ion | Rationale |

| 146 | [M+H]⁺ | The protonated molecular ion of the free base. |

| 86 | [M - COOCH₃]⁺ | Loss of the methoxycarbonyl radical, a common fragmentation pathway for amino acid esters. |

| 74 | [H₂N=CH-COOCH₃]⁺ | Cleavage of the Cα-Cβ bond. |

Authoritative Grounding: The fragmentation patterns of amino acid esters are well-documented. The loss of the ester group is a characteristic fragmentation that helps to identify the compound as an amino acid ester. The presence of the molecular ion peak is crucial for confirming the molecular weight.

Integrated Spectroscopic Analysis Workflow

The confirmation of the structure of this compound relies on the synergistic interpretation of all three spectroscopic techniques. The following diagram illustrates the logical workflow.

Caption: Workflow for the integrated spectroscopic confirmation of this compound.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and mass spectrometry data provides a robust framework for the structural verification and purity assessment of this compound. By understanding the expected spectral features and the underlying chemical principles, researchers can confidently characterize this important synthetic intermediate. The predicted data presented in this guide serves as a reliable benchmark for experimental results, ensuring the quality and integrity of the compound for its intended applications in peptide synthesis and drug discovery.

References

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Kadampully, V. V., & Vadakkedath, P. S. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1119. [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

Human Metabolome Database (HMDB). [Link]

A Senior Application Scientist's Guide to Sourcing High-Purity D-Norleucine Methyl Ester Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

D-Norleucine methyl ester hydrochloride (CAS: 60687-33-4) is a non-proteinogenic amino acid derivative that serves as a critical chiral building block in modern pharmaceutical and biochemical research.[1][2] Its incorporation into peptide-based therapeutics can enhance metabolic stability and modulate biological activity.[1] The success of these applications, however, is contingent upon the chemical and, most importantly, the stereochemical purity of the starting material. This guide provides a comprehensive framework for navigating the commercial supplier landscape for high-purity this compound. It details a robust methodology for supplier qualification, presents a comparative analysis of current market offerings, and furnishes detailed protocols for in-house quality control and lot verification to ensure the integrity of your research and development pipeline.

Introduction: The Strategic Role of this compound

D-Norleucine, an isomer of leucine, possesses a linear six-carbon backbone. Its D-enantiomer, protected as a methyl ester hydrochloride salt, is a versatile reagent for solid-phase peptide synthesis (SPPS) and medicinal chemistry.[1][2] Unlike its proteinogenic counterparts, D-Norleucine is resistant to degradation by many endogenous proteases. When strategically placed within a peptide sequence, it can significantly increase the compound's in-vivo half-life. Furthermore, its unique steric profile can lock the peptide backbone into specific conformations, potentially enhancing binding affinity and selectivity for a biological target.[1] The methyl ester and hydrochloride forms enhance the compound's solubility and stability, making it an ideal candidate for various synthetic formulations.[1][3]

The Imperative of Purity: Chemical and Stereochemical Integrity

For a chiral building block like this compound, purity is a two-dimensional concept:

-

Chemical Purity: Refers to the absence of contaminants such as residual solvents, starting materials from synthesis, or side-reaction products. A typical specification from reputable suppliers is ≥99% purity as determined by High-Performance Liquid Chromatography (HPLC).[1]

-

Enantiomeric Purity (or Enantiomeric Excess, e.e.): This is the more critical and challenging parameter. It measures the excess of the desired D-enantiomer over its L-enantiomer counterpart. The presence of even small amounts of the L-enantiomer can lead to the synthesis of diastereomeric peptide impurities. These diastereomers can be difficult to separate and may exhibit different biological activities or toxicological profiles, confounding experimental results and posing significant risks in a therapeutic context.

Therefore, sourcing this reagent demands a focus not just on the headline purity percentage but on the supplier's capability to control and verify its stereochemical integrity.

Qualification of Commercial Suppliers: A Multifaceted Approach

Selecting a supplier should be a systematic process that extends beyond a simple price comparison. The goal is to establish a partnership with a vendor that can consistently provide a well-characterized, high-quality product.

Key Vetting Criteria:

-

Comprehensive Certificate of Analysis (CoA): The CoA is the most critical document. It should not be a simple statement of purity. A robust CoA will include the specific lot number, the test methods used (e.g., HPLC, NMR), the results of those tests (including chromatograms where applicable), and a specified optical rotation value.[1][4][5]

-

Demonstrated Analytical Capabilities: Does the supplier specify the use of chiral HPLC for determining enantiomeric purity? Do they provide ¹H NMR and Mass Spectrometry data for structural confirmation? Suppliers who readily provide this level of data demonstrate a commitment to quality.

-

Transparency and Technical Support: Reputable suppliers have experienced scientists on staff who can answer technical questions about their products, including details about the synthesis and purification methods used.

-

Consistency and Lot-to-Lot Traceability: The supplier should have quality systems in place (e.g., ISO 9001) to ensure that product quality is consistent from one batch to the next.

The following diagram illustrates a logical workflow for qualifying a potential supplier and verifying an incoming chemical lot.

Caption: Workflow for Supplier Qualification and Incoming Lot Verification.

Comparative Landscape of Commercial Suppliers

The following table summarizes offerings from several established chemical suppliers. This data is based on publicly available information and should be verified by requesting a lot-specific CoA directly from the supplier.

| Supplier | Product Name | CAS Number | Stated Purity | Key Analytical Data Provided |

| Chem-Impex | This compound | 60687-33-4 | ≥ 99% (HPLC) | HPLC, Optical Rotation[1] |

| Santa Cruz Biotechnology | This compound | 60687-33-4 | N/A | Refer to CoA[4][6] |

| Thermo Scientific (Alfa Aesar) | L-Norleucine methyl ester hydrochloride | N/A | 98% | Legacy brand, implies D-form is likely available[7] |

| ChemicalBook | This compound | 60687-33-4 | Varies | Lists multiple underlying suppliers[8][9] |

| MySkinRecipes | This compound | 60687-33-4 | 98% | Provides link to generic specification sheet[2] |

Incoming Quality Control: A Protocol for Lot Verification

Never assume the purity stated on the label is absolute. Independent verification of each new lot is a cornerstone of good laboratory practice.

Identity Confirmation: ¹H NMR and Mass Spectrometry

-

Objective: To confirm the chemical structure matches that of this compound.

-

Methodology (¹H NMR):

-

Dissolve ~5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Acquire a proton NMR spectrum on a ≥400 MHz spectrometer.

-

Expected Spectrum (in D₂O): Look for characteristic peaks: a triplet around 0.9 ppm (CH₃ of the butyl chain), a multiplet around 1.3-1.7 ppm (CH₂ groups), a triplet for the α-proton adjacent to the amine, and a singlet for the methyl ester protons around 3.8 ppm. The integration of these peaks should correspond to the number of protons (3H, 6H, 1H, 3H respectively).

-

-

Methodology (Mass Spec):

-

Prepare a dilute solution of the sample in an appropriate solvent (e.g., methanol/water).

-

Infuse into an ESI-MS instrument.

-

Expected Result: Look for the molecular ion [M+H]⁺ for the free base (C₇H₁₅NO₂) at m/z ≈ 146.12. The hydrochloride salt will not be observed.

-

Chemical Purity Assay: Reversed-Phase HPLC

-

Objective: To quantify the main compound relative to any non-chiral impurities.

-

Methodology:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Sample Prep: Dissolve ~1 mg/mL in Mobile Phase A.

-

Analysis: Inject 10 µL. The purity is calculated as the area of the main peak divided by the total area of all peaks.

-

Enantiomeric Purity Assay: Chiral HPLC with Derivatization

-

Objective: To separate and quantify the D- and L-enantiomers, thereby determining the enantiomeric excess (e.e.). Direct analysis is difficult; derivatization with a UV-active chiral reagent is a robust method.[10]

-

Workflow Diagram:

Caption: Experimental workflow for enantiomeric purity analysis via derivatization.

-

Methodology (FMOC Derivatization):

-

Dissolve 1 mg of the sample in 1 mL of 0.1 M borate buffer (pH 9.0).

-

Add a 1.2 molar equivalent of fluorenylmethyloxycarbonyl chloride (FMOC-Cl) dissolved in acetone.

-

Vortex vigorously for 1-2 minutes at room temperature.

-

Quench the reaction by adding a small amount of an amino-scavenger like 1-aminoadamantane.

-

Extract the derivatized product with an organic solvent like ethyl acetate, dry, and reconstitute in the mobile phase.

-

-

Methodology (Chiral HPLC):

-

Column: A polysaccharide-based chiral stationary phase (CSP), such as one derived from amylose (e.g., Chiralpak AD-H or equivalent).[10]

-

Mobile Phase: A non-polar/polar mixture, typically Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% TFA. This must be optimized for the specific column.[10]

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV at 265 nm (for the FMOC group).

-

Analysis: Inject 10 µL. A successful separation will yield two well-resolved peaks corresponding to the FMOC-D-Norleucine-OMe and FMOC-L-Norleucine-OMe derivatives. The enantiomeric excess is calculated as: e.e. (%) = [(Area_D - Area_L) / (Area_D + Area_L)] * 100.

-

Conclusion

The procurement of high-purity this compound is a critical step that underpins the integrity of subsequent research and development. A superficial assessment of suppliers is insufficient. A rigorous qualification process, centered on comprehensive documentation and a demonstrated commitment to stereochemical analysis, is essential. Furthermore, this must be complemented by a robust in-house QC program capable of independently verifying identity, chemical purity, and, most critically, enantiomeric purity for every incoming lot. By adopting this dual strategy of diligent supplier vetting and empirical verification, researchers can proceed with confidence, knowing their foundational building blocks meet the stringent quality standards required for cutting-edge scientific discovery.

References

-

Amerigo Scientific. (n.d.). DL-Norleucine methyl ester hydrochloride. Retrieved from Amerigo Scientific website. [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from MySkinRecipes website. [Link]

- Google Patents. (2020). CN111187793A - Method for synthesizing L-2-methyl norleucine.

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from Organic Syntheses website. [Link]

-

Bhushan, R., & Kumar, V. (2012). Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. Chirality, 24(9), 757-763. [Link]

-

IISTE. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Retrieved from IISTE.org. [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride. Retrieved from SIELC website. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [myskinrecipes.com]

- 3. chemimpex.com [chemimpex.com]

- 4. scbt.com [scbt.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. scbt.com [scbt.com]

- 7. L-Norleucine methyl ester hydrochloride, 98%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. This compound | 60687-33-4 [chemicalbook.com]

- 9. This compound - Safety Data Sheet [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

The Strategic Integration of D-Norleucine Methyl Ester Hydrochloride in Modern Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery, the pursuit of therapeutic agents with enhanced pharmacokinetic profiles and robust biological activity is paramount. Among the innovative strategies employed, the incorporation of non-proteinogenic amino acids into peptide-based therapeutics has emerged as a powerful tool. This guide provides a comprehensive technical overview of D-Norleucine methyl ester hydrochloride, a chiral building block with significant potential to revolutionize peptide drug design. We will delve into its fundamental properties, strategic applications, and the underlying scientific principles that govern its utility in medicinal chemistry.

This compound: A Profile

This compound is the hydrochloride salt of the methyl ester of D-norleucine, a D-enantiomer of the non-proteinogenic amino acid norleucine. Its linear, unbranched four-carbon side chain makes it a valuable tool for probing structure-activity relationships and designing novel peptide and peptidomimetic drugs.[1]

| Property | Value | Source |

| CAS Number | 60687-33-4 | [2] |

| Molecular Formula | C₇H₁₅NO₂·HCl | [2] |

| Molecular Weight | 181.7 g/mol | [2][3] |

| Appearance | White to off-white powder | [3] |

| Melting Point | 138 - 140 °C | [2] |

| Optical Rotation | [α]²⁰/D = -26 ± 2° (c=1 in MeOH) | [2] |

| Purity | ≥ 99% (HPLC) | [2] |

Note: The provided data is for this compound. The DL-racemic mixture has a different melting point (110 - 114 °C) and CAS number (77300-48-2).[3]

Core Applications in Medicinal Chemistry

The utility of this compound in medicinal chemistry stems from its ability to confer advantageous properties upon peptide drug candidates. Its incorporation is a strategic decision aimed at overcoming the inherent limitations of natural peptides, such as poor metabolic stability and conformational flexibility.

Enhancing Metabolic Stability

A primary driver for incorporating D-amino acids into peptide therapeutics is to enhance their resistance to enzymatic degradation.[1] Proteases, the enzymes responsible for peptide cleavage, are highly stereospecific and primarily recognize L-amino acids. The introduction of a D-amino acid, such as D-norleucine, at a potential cleavage site creates a stereochemical barrier, sterically hindering the enzyme's ability to bind and catalyze the hydrolysis of the peptide bond.[4] This increased proteolytic resistance translates to a longer in vivo half-life, a critical factor for reducing dosing frequency and improving patient compliance.[1][4]

Modulating Peptide Conformation

The incorporation of D-amino acids can induce significant changes in the secondary structure of a peptide. This can lead to a more defined and rigid conformation, which can be advantageous for receptor targeting. By constraining the peptide's flexibility, it is possible to lock it into a bioactive conformation, thereby increasing its binding affinity and selectivity for its target receptor.

A Non-Oxidizable Methionine Mimic

Norleucine is nearly isosteric with methionine but lacks the sulfur atom, making it resistant to oxidation.[5] In many peptides, methionine residues are susceptible to oxidation, which can lead to a loss of biological activity. Replacing methionine with norleucine can therefore enhance the chemical stability and shelf-life of a peptide therapeutic. A notable example is the FDA-approved drug afamelanotide, a synthetic analog of α-melanocyte-stimulating hormone (α-MSH). In afamelanotide, L-methionine at position 4 is replaced with L-norleucine to improve its stability.[6][7][8] While this example uses the L-enantiomer, the principle of replacing methionine with norleucine to prevent oxidation is a key strategy in peptide design.

Experimental Protocols: Incorporation of D-Norleucine into Peptides

The incorporation of this compound into a peptide sequence is typically achieved through solid-phase peptide synthesis (SPPS). Due to the steric hindrance of the D-amino acid, careful selection of coupling reagents and reaction conditions is crucial to ensure efficient amide bond formation and prevent racemization.

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The following is a generalized protocol for the manual Fmoc-based SPPS of a peptide containing D-Norleucine. The specific details may need to be optimized based on the peptide sequence and the scale of the synthesis.

Materials:

-

Fmoc-protected amino acids

-

This compound (requires N-terminal protection, e.g., Fmoc, prior to use in SPPS)

-

Rink Amide resin or other suitable solid support

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC) or other carbodiimide coupling agent

-

Oxyma Pure or 1-Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin or the growing peptide chain. Repeat this step once.

-

Washing: Wash the resin thoroughly with DMF and DCM to remove residual piperidine and byproducts.

-

Amino Acid Coupling:

-

In a separate vessel, dissolve the Fmoc-protected amino acid (including Fmoc-D-Norleucine-OH) (3-5 equivalents), an activating agent such as HBTU or HATU (3-5 equivalents), and a base like N,N-diisopropylethylamine (DIEA) (6-10 equivalents) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature. For sterically hindered couplings, such as those involving D-amino acids, longer reaction times or double coupling may be necessary.[9]

-

-

Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection and Cleavage:

-

After the final coupling and washing steps, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

-

-

Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry.

Rationale for Experimental Choices in Coupling Sterically Hindered Amino Acids

The successful incorporation of sterically hindered amino acids like D-Norleucine hinges on the selection of appropriate coupling reagents. Standard carbodiimide reagents such as DCC and DIC may not be sufficiently potent to overcome the steric barrier, leading to incomplete coupling.[9]

-

Uronium/Aminium and Phosphonium Salts: Reagents like HATU, HBTU, and PyBOP are more effective as they form highly reactive activated esters that can overcome the steric hindrance.[9] HATU is often preferred as it forms OAt esters, which are more reactive than the OBt esters generated by HBTU.[9]

-

Reaction Time and Temperature: Steric hindrance slows down the reaction rate. Therefore, increasing the coupling time or performing a "double coupling" (repeating the coupling step with fresh reagents) is a common strategy to drive the reaction to completion.[9] Microwave-assisted SPPS can also be employed to accelerate difficult couplings.[9]

-

Solvent Choice: The solvent plays a critical role in solvating the growing peptide chain and the resin. N-methylpyrrolidone (NMP) is often preferred over DMF for its superior solvating properties, which can help to minimize peptide aggregation and improve coupling efficiency.[9]

Analytical Characterization

Comprehensive analytical characterization is essential to confirm the identity, purity, and structural integrity of both this compound and the final peptide product.

This compound

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure and stereochemistry of the molecule. Spectral data for DL-Norleucine methyl ester hydrochloride is available and can be used as a reference.[10]

-

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the compound.

-

FTIR Spectroscopy: Infrared spectroscopy provides information about the functional groups present in the molecule.

Peptides Containing D-Norleucine

-

RP-HPLC: Reverse-phase high-performance liquid chromatography is the primary method for assessing the purity of the synthesized peptide.

-

Mass Spectrometry: Mass spectrometry is used to confirm the correct molecular weight of the final peptide, verifying the successful incorporation of D-Norleucine.

-

Amino Acid Analysis: This technique can be used to confirm the amino acid composition of the peptide.

-

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool for studying the secondary structure of peptides in solution and can be used to assess the conformational changes induced by the incorporation of D-Norleucine.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in medicinal chemistry. Its strategic incorporation into peptide-based drug candidates offers a powerful approach to enhance metabolic stability, modulate conformation, and improve the overall pharmacokinetic and pharmacodynamic properties of these promising therapeutics. As our understanding of the intricate relationship between peptide structure and function continues to grow, the rational design and application of non-proteinogenic amino acids like D-Norleucine will undoubtedly play an increasingly critical role in the development of next-generation peptide drugs. The experimental strategies and analytical techniques outlined in this guide provide a solid foundation for researchers and drug development professionals to harness the full potential of this compound in their quest for novel and effective medicines.

References

- Wels, B., et al. (2021). Afamelanotide for prevention of phototoxicity in erythropoietic protoporphyria. Expert Opinion on Orphan Drugs, 9(5), 183-193.

- BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.

- USAN Council. (n.d.).

- ChemicalBook. (n.d.). dl-norleucine methyl ester hydrochloride(77300-48-2) 1 h nmr.

- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

- New Drug Approvals. (2019). afamelanotide.

- SpectraBase. (n.d.). dl-Norleucine, N-acetyl-, methyl ester.

- BenchChem. (2025). A Comparative Guide to the Biological Activity of L-Norleucine and D-Norleucine Peptides.

- PubChem. (n.d.). Norleucine, (+-)-.

- Wikipedia. (n.d.). Afamelanotide.

- Global Substance Registr

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000172).

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001645).

- ChemicalBook. (n.d.). DL-Norleucine(616-06-8) 1H NMR spectrum.

- AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.

- ResearchGate. (2025). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.

- PubMed. (n.d.). Comparative study of methods to couple hindered peptides.

- AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis.

- BenchChem. (2025). Application Notes and Protocols for N-Methylleucine Solid-Phase Peptide Synthesis (SPPS).

- PubMed Central. (n.d.). Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma.

- NIST. (n.d.). L-Norleucine.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001645).

- SpectraBase. (n.d.). DL-Norleucine, methyl ester.

- Chem-Impex. (n.d.). DL-Norleucine methyl ester hydrochloride.

- Chem-Impex. (n.d.). This compound.

- Chimia. (n.d.). Mass Spectrometry in Peptide Chemistry.

- PubMed Central. (n.d.).

- ChemicalBook. (n.d.). This compound | 60687-33-4.

- Wikipedia. (n.d.). Norleucine.

- e-Repositori UPF. (2020).

- PubChem. (n.d.). L-Norvaline, methyl ester.

- MDPI. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters.

- PubChem. (n.d.). 5-methyl-L-norleucine.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Norleucine - Wikipedia [en.wikipedia.org]

- 6. tandfonline.com [tandfonline.com]

- 7. searchusan.ama-assn.org [searchusan.ama-assn.org]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. DL-NORLEUCINE METHYL ESTER HYDROCHLORIDE(77300-48-2) 1H NMR spectrum [chemicalbook.com]

Methodological & Application

Application Note: A Protocol for the Incorporation of D-Norleucine Methyl Ester Hydrochloride in Solid-Phase Peptide Synthesis

Abstract: The incorporation of non-canonical amino acids is a cornerstone of modern peptide therapeutic design, offering pathways to enhance stability, modulate bioactivity, and improve pharmacokinetic profiles. D-Norleucine, a key isomer of leucine, is frequently used as a non-oxidizable isostere for methionine, significantly increasing the shelf-life and stability of synthetic peptides[1][2]. This application note provides a comprehensive, field-proven protocol for the incorporation of D-Norleucine methyl ester hydrochloride into a growing peptide chain using solid-phase peptide synthesis (SPPS). We will detail the rationale behind key procedural steps, from the initial in situ neutralization of the hydrochloride salt to the final cleavage and analytical validation, with a focus on synthesizing peptides possessing a C-terminal methyl ester—a modification often employed to create peptide prodrugs or facilitate fragment condensation strategies[3].

Core Principles & Strategic Considerations

The successful incorporation of this compound hinges on understanding its unique chemical properties and adapting the standard SPPS workflow accordingly.

1.1. Rationale for D-Norleucine Incorporation The primary motivation for including D-amino acids is to confer resistance against enzymatic degradation by proteases, which are stereospecific for L-amino acids[4]. This can dramatically increase the in vivo half-life of a peptide therapeutic. Specifically, D-Norleucine offers the dual benefit of enhanced stability and replacement of oxidation-prone methionine residues without significantly altering the side chain's steric profile[2][5].

1.2. Handling the Hydrochloride Salt The amino acid ester is provided as a hydrochloride salt to improve its stability and handling. However, the protonated α-amino group is non-nucleophilic and thus unreactive in a coupling reaction. Therefore, a critical preliminary step is the in situ neutralization of the salt to generate the free amine. This is typically achieved using a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), directly within the reaction vessel[6][7].

1.3. Strategy for C-Terminal Methyl Ester Peptides This protocol is optimized for the synthesis of peptides with a D-Norleucine methyl ester at the C-terminus. This requires anchoring the D-Norleucine methyl ester to the resin as the first synthetic step. The methyl ester protects the C-terminal carboxyl group throughout the synthesis.

1.4. Selection of Solid Support To preserve the C-terminal methyl ester upon completion of the synthesis, a highly acid-labile resin is required. 2-Chlorotrityl chloride (2-CTC) resin is the ideal choice. It allows for the cleavage of the final peptide under very mild acidic conditions (e.g., 1-2% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)), which leaves the methyl ester and acid-labile side-chain protecting groups intact[1].

Workflow and Chemical Pathway Visualization

The overall workflow involves three main phases: anchoring the initial amino acid ester, iterative chain elongation, and final cleavage/deprotection.

Caption: High-level workflow for SPPS of a C-terminal D-Norleucine methyl ester peptide.

The core chemical transformation for the initial anchoring step is the neutralization of the amine followed by its nucleophilic attack on the resin's reactive site.

Caption: Key chemical steps for anchoring D-Norleucine methyl ester to 2-CTC resin.

Detailed Experimental Protocols

3.1. Materials & Reagents

| Reagent | Supplier Recommendation | Purpose |

| 2-Chlorotrityl chloride resin (1% DVB) | High-purity grade | Solid support |

| This compound | >99% purity | First amino acid |

| Fmoc-protected amino acids | SPPS grade | Building blocks for chain elongation |

| N,N-Dimethylformamide (DMF) | Anhydrous, SPPS grade | Primary solvent for washing and coupling |

| Dichloromethane (DCM) | Anhydrous, SPPS grade | Solvent for resin swelling and anchoring |

| N,N-Diisopropylethylamine (DIPEA) | Redistilled | Non-nucleophilic base |

| Piperidine | Peptide synthesis grade | Fmoc deprotection reagent |

| HBTU / HATU | >99.5% purity | Coupling (activating) reagent |

| Trifluoroacetic acid (TFA) | Reagent grade | Cleavage from resin, side-chain deprotection |

| Triisopropylsilane (TIPS) | >98% purity | Cation scavenger during cleavage |

| Diethyl Ether | Anhydrous | Peptide precipitation |

3.2. Protocol 1: Anchoring to 2-CTC Resin

-

Resin Swelling: Place 1.0 g of 2-CTC resin (e.g., loading capacity of 1.2 mmol/g) into a suitable SPPS reaction vessel. Swell the resin in anhydrous DCM (10 mL/g) for 30 minutes with gentle agitation.

-

Reagent Preparation: In a separate vial, dissolve this compound (2.0 eq. relative to resin capacity, ~436 mg for 1.2 mmol) in anhydrous DCM (10 mL).

-

Neutralization and Coupling: Add DIPEA (5.0 eq., ~1.05 mL) to the amino acid solution. Immediately add this solution to the swollen resin. Agitate the mixture at room temperature for 2 hours.

-

Causality Note: Using excess DIPEA ensures complete neutralization of the hydrochloride salt and scavenging of the HCl generated during the reaction with the trityl chloride resin[8]. The reaction is performed in DCM as polar, coordinating solvents like DMF can deactivate the 2-CTC resin.

-

-

Capping: Drain the reaction solution. To cap any unreacted chloride sites, add a solution of DCM/Methanol/DIPEA (17:2:1, 10 mL/g resin) and agitate for 30 minutes[9].

-

Washing: Drain the capping solution and wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x). Dry a small sample of the resin under vacuum to determine the final loading via gravimetric analysis or Fmoc cleavage quantification.

3.3. Protocol 2: Peptide Chain Elongation (Standard Fmoc-SPPS Cycle)

This cycle is repeated for each subsequent amino acid in the sequence.

-

Fmoc Deprotection: Add a solution of 20% piperidine in DMF (10 mL/g resin) to the resin. Agitate for 3 minutes, drain, and add a fresh portion of the deprotection solution. Agitate for an additional 10-15 minutes[3][10].